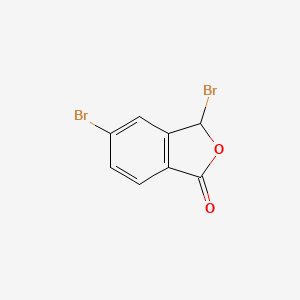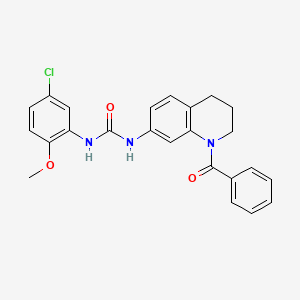![molecular formula C11H11ClN2S B3014310 4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole CAS No. 301858-86-6](/img/structure/B3014310.png)
4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves multi-step reactions that may include cyclization, substitution, and functionalization processes. For instance, the synthesis of densely functionalized pyrazole derivatives can be achieved through specification and transamidation of ester-functionalized pyrazoles, as mentioned in the synthesis of a related compound . Such methods allow for the introduction of various substituents onto the pyrazole scaffold, which can be optimized for specific applications, such as inhibition of protein kinases.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often characterized using spectroscopic techniques like FT-IR, NMR, and HRMS, as well as single-crystal X-ray diffraction . These techniques provide detailed information about the bond lengths, bond angles, and torsion angles, which are crucial for understanding the three-dimensional conformation of the molecules. Density functional theory (DFT) calculations are commonly used to predict and corroborate the experimental data, offering insights into the electronic properties of the compounds .
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions due to their reactive functional groups. The presence of a chlorophenyl moiety, for example, can facilitate electrophilic substitution reactions, while the pyrazole ring itself can engage in nucleophilic attacks due to the presence of nitrogen atoms . The reactivity of these compounds can be further analyzed through molecular docking studies, which predict the interaction of the molecules with biological targets like proteins .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as their vibrational spectra, HOMO-LUMO gap, and molecular electrostatic potential, are often studied using quantum chemical calculations . These properties are indicative of the compound's stability, reactivity, and potential as a nonlinear optical (NLO) material. Additionally, the hyperpolarizability of these compounds can be evaluated to assess their suitability for applications in optoelectronics .
Scientific Research Applications
Antimicrobial and Anticancer Applications
4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole and its derivatives have shown potential as antimicrobial and anticancer agents. A study by Hafez, El-Gazzar, and Al-Hussain (2016) reported that pyrazole derivatives exhibited higher anticancer activity than the reference drug doxorubicin, and also demonstrated good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016). Similarly, Reddy et al. (2010) synthesized linked heterocyclics containing Pyrazole-pyrimidine-thiazolidin-4-one and found them effective against various bacteria and fungi (Reddy, Devi, Sunitha, & Nagaraj, 2010).
Antioxidant Activity
The antioxidant potential of 4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole derivatives was investigated in a study by Oliveira et al. (2020). They found that these compounds exhibited significant antioxidant action in vitro and showed low toxicity in vivo assays (Oliveira et al., 2020).
Structural and Chemical Analysis
Kariuki, Abdel-Wahab, and El‐Hiti (2021) conducted a structural characterization of pyrazole derivatives, providing insights into their molecular conformations and potential applications (Kariuki, Abdel-Wahab, & El‐Hiti, 2021). Additionally, the annular tautomerism of NH-pyrazoles, including 4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole, was studied by Cornago et al. (2009), highlighting the structural dynamics of these compounds (Cornago et al., 2009).
properties
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-3,5-dimethyl-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2S/c1-7-11(8(2)14-13-7)15-10-5-3-9(12)4-6-10/h3-6H,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FABJXTYEJRKXNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)SC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-chlorophenyl)thio]-3,5-dimethyl-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-{[(3,4,5-trimethoxyphenyl)carbamoyl]methyl}carbamate](/img/structure/B3014228.png)
![Methyl 3-[(3-chloro-4-methoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B3014229.png)

![1-[(4-Chlorophenyl)methyl]-3-[(1-hydroxycyclohex-2-en-1-yl)methyl]urea](/img/structure/B3014234.png)



![N-[1-(3,4-dimethylphenyl)-2-oxotetrahydro-1H-pyrrol-3-yl]-1H-indole-5-carboxamide](/img/structure/B3014240.png)
![Methyl 2-[[3-(3,4-dimethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetate](/img/structure/B3014241.png)

![N-(3-fluoro-4-methylphenyl)-1-[3-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B3014245.png)
![4-chloro-N-[3-(6-ethoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B3014247.png)

![methyl N-[1-oxo-2-(2-pyridinylmethyl)-1,2-dihydro-4-isoquinolinyl]carbamate](/img/structure/B3014250.png)